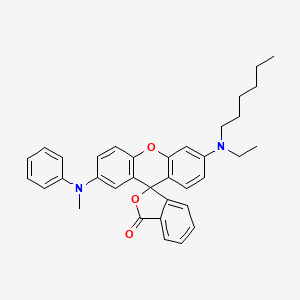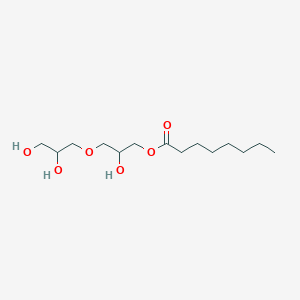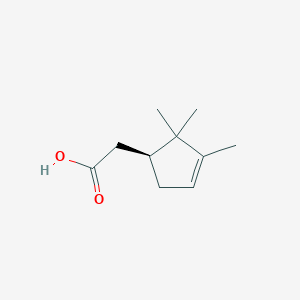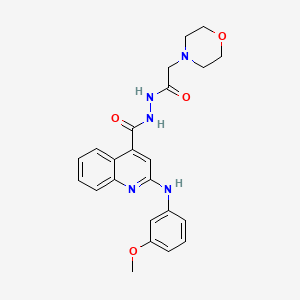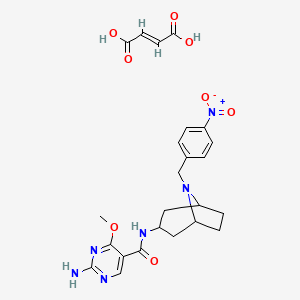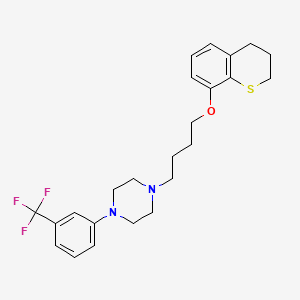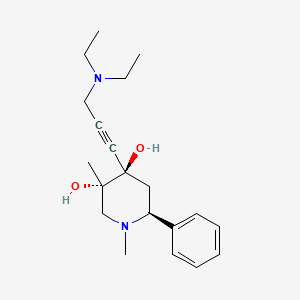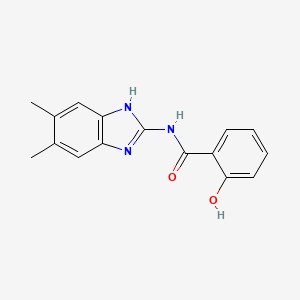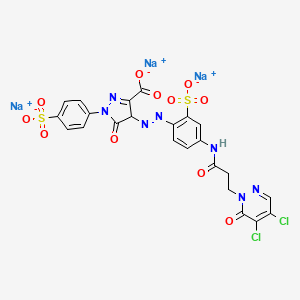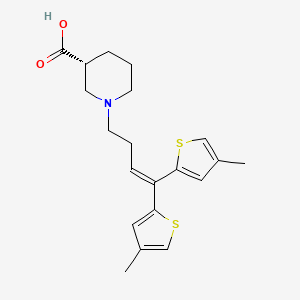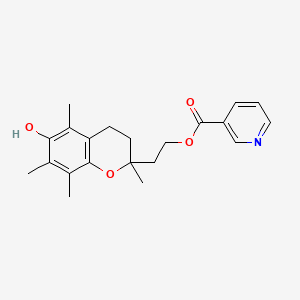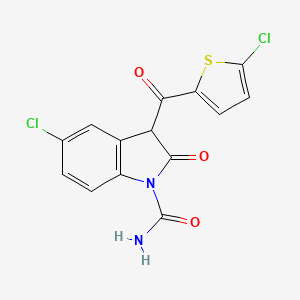
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide is a complex organic compound with the molecular formula C14H8Cl2N2O3S This compound is characterized by its unique structure, which includes a thienyl group and an indole moiety, both of which are functionalized with chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 5-chloro-2-thiophenecarboxylic acid with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorochrysene: Another chlorinated aromatic compound with potential biological activity.
5-Chloro-2-methyl-4-isothiazolin-3-one: A chlorinated isothiazolinone with antimicrobial properties.
Uniqueness
5-Chloro-3-((5-chloro-2-thienyl)carbonyl)-2,3-dihydro-2-oxo-1H-indole-1-carboxamide is unique due to its combination of a thienyl group and an indole moiety, both functionalized with chlorine atoms. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
135079-64-0 |
|---|---|
Molekularformel |
C14H8Cl2N2O3S |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
5-chloro-3-(5-chlorothiophene-2-carbonyl)-2-oxo-3H-indole-1-carboxamide |
InChI |
InChI=1S/C14H8Cl2N2O3S/c15-6-1-2-8-7(5-6)11(13(20)18(8)14(17)21)12(19)9-3-4-10(16)22-9/h1-5,11H,(H2,17,21) |
InChI-Schlüssel |
BDQMDGBJVWMIOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2C(=O)N)C(=O)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


